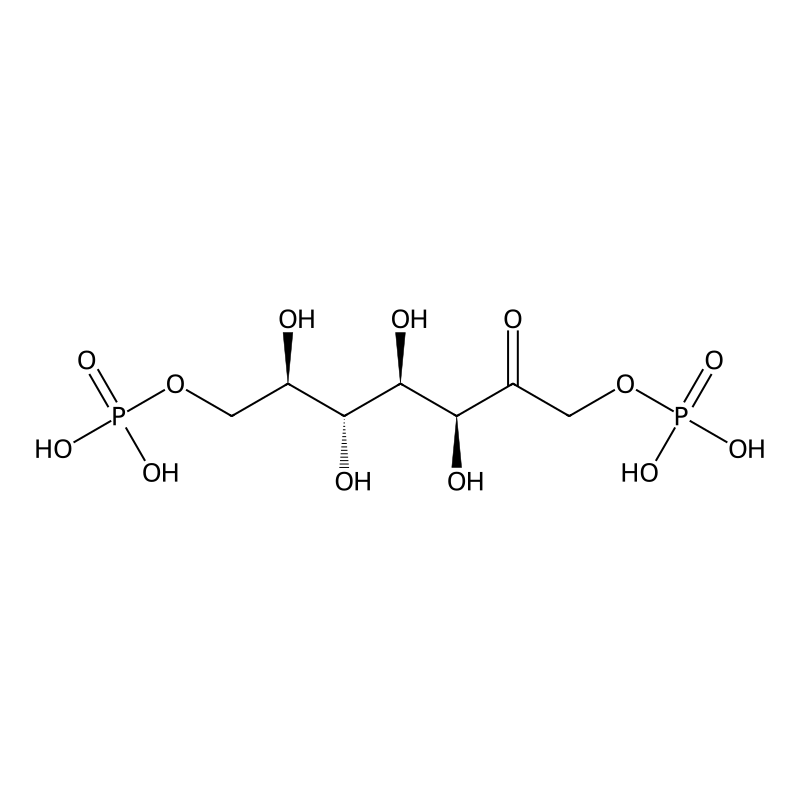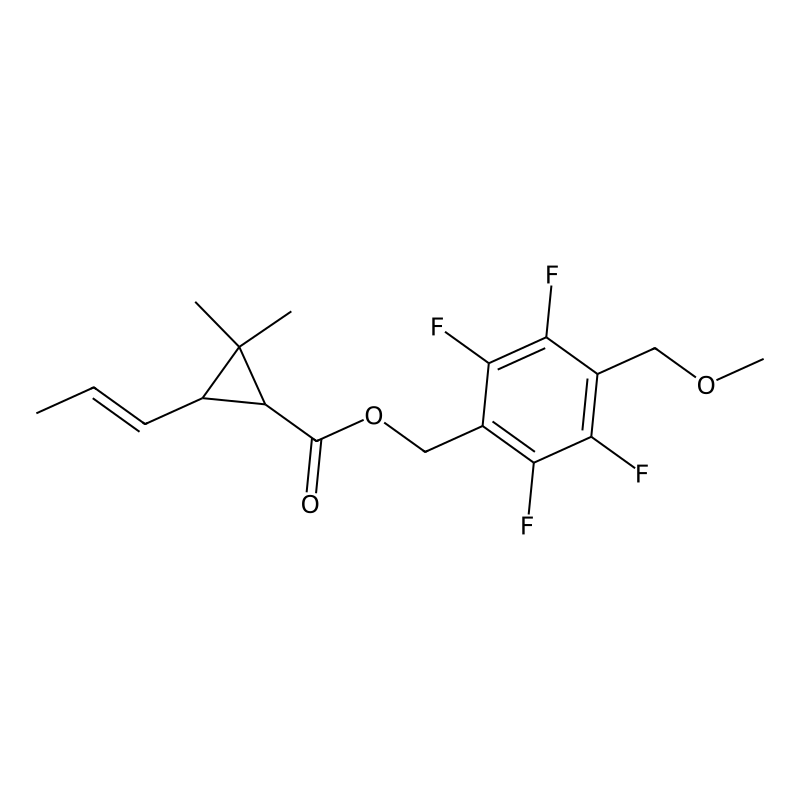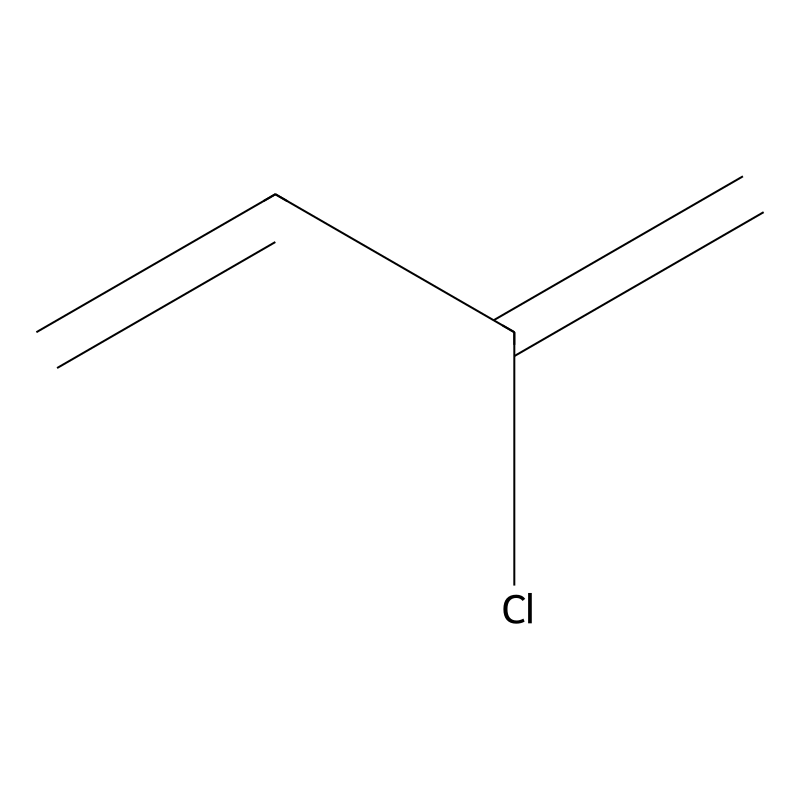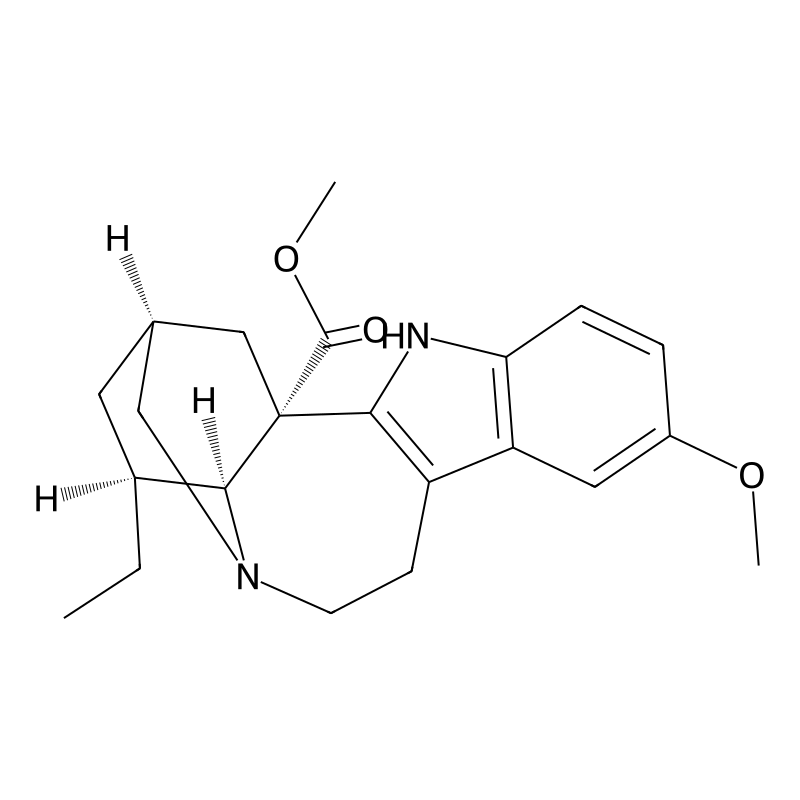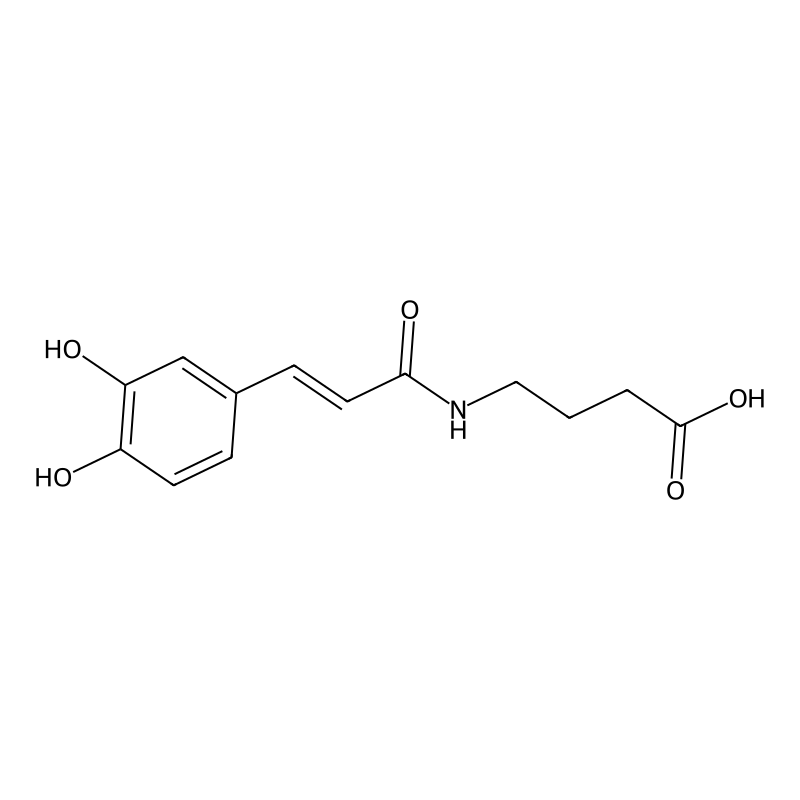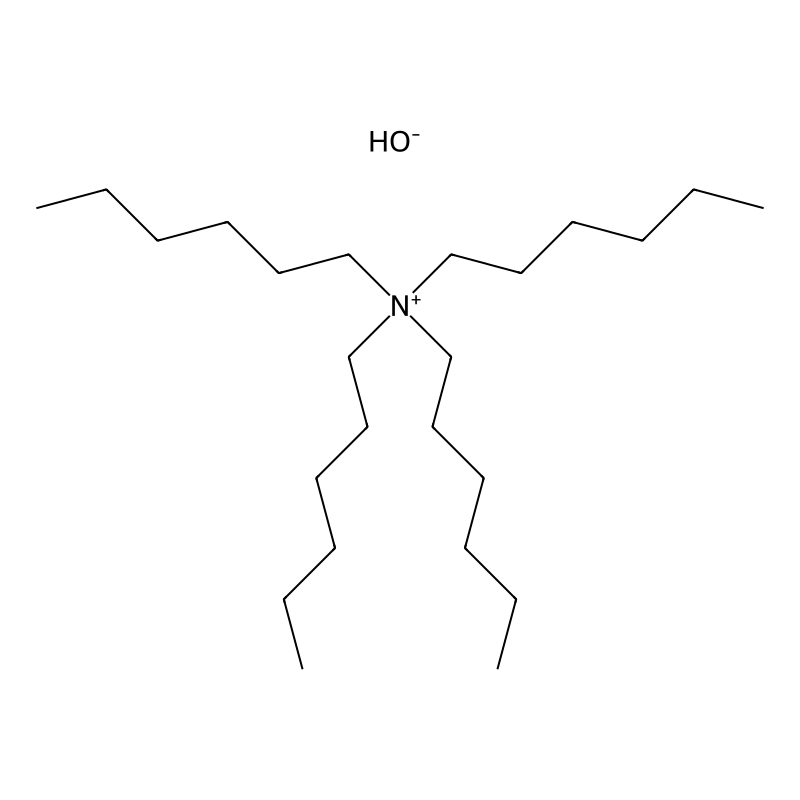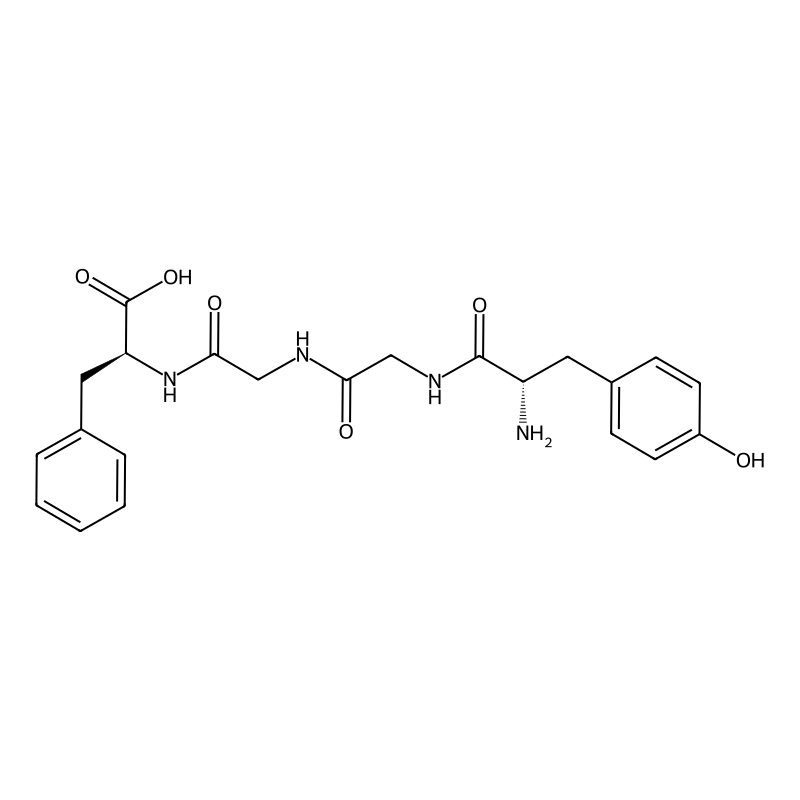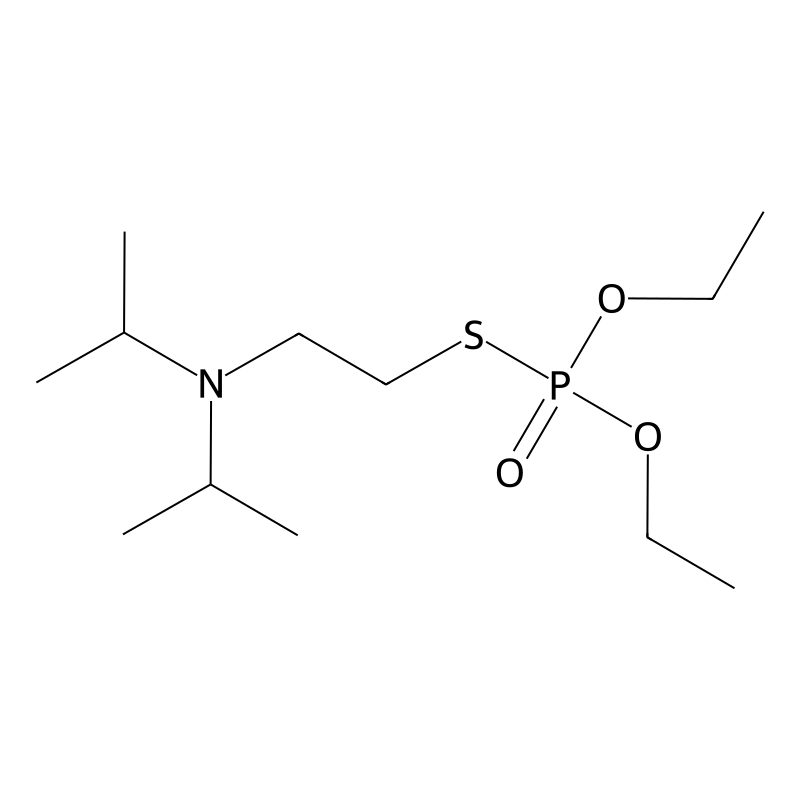2,5-Dichloro-pyridine-3-sulfonic acid amide
Catalog No.
S871225
CAS No.
1208081-90-6
M.F
C5H4Cl2N2O2S
M. Wt
227.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
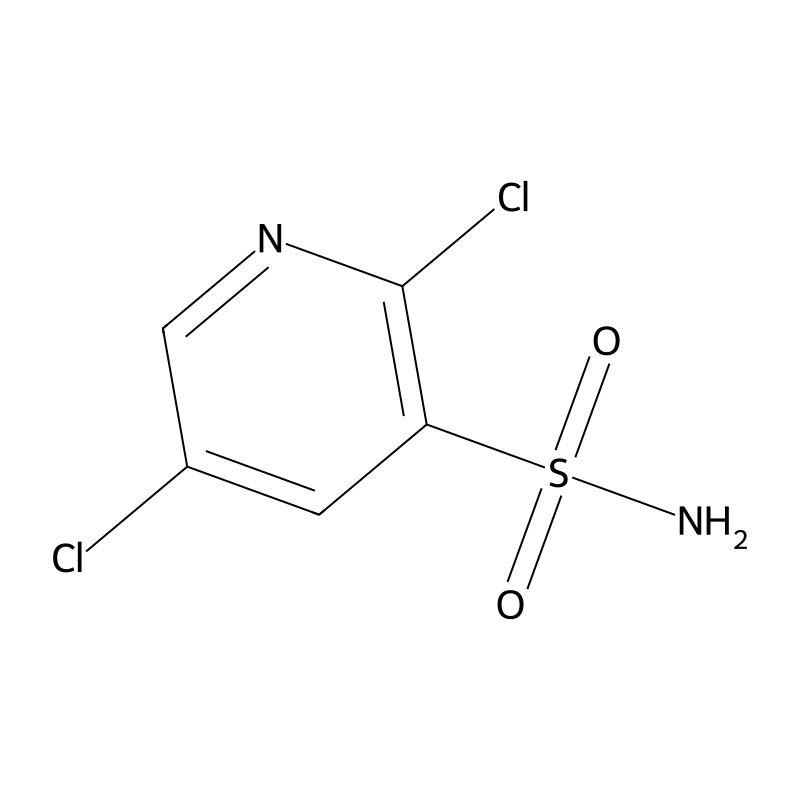
Content Navigation
CAS Number
1208081-90-6
Product Name
2,5-Dichloro-pyridine-3-sulfonic acid amide
IUPAC Name
2,5-dichloropyridine-3-sulfonamide
Molecular Formula
C5H4Cl2N2O2S
Molecular Weight
227.07 g/mol
InChI
InChI=1S/C5H4Cl2N2O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,8,10,11)
InChI Key
UPOHCSGKXSXKFY-UHFFFAOYSA-N
SMILES
C1=C(C=NC(=C1S(=O)(=O)N)Cl)Cl
Canonical SMILES
C1=C(C=NC(=C1S(=O)(=O)N)Cl)Cl
- Synthesis of 2-amino-5-chloro-3-nitropyridine and its derivatives Application: 2,5-Dichloro-pyridine-3-sulfonic acid amide (DCPSA) is used as a reagent for the synthesis of 2-amino-5-chloro-3-nitropyridine and its derivatives. Results: The outcome is the successful synthesis of 2-amino-5-chloro-3-nitropyridine and its derivatives.
- Synthesis of N-sulfonyl heterocycles and pyridine-3-sulfonic acid derivatives Application: DCPSA has been found to be effective in the synthesis of N-sulfonyl heterocycles and in the preparation of various pyridine-3-sulfonic acid derivatives. Results: The outcome is the successful synthesis of N-sulfonyl heterocycles and various pyridine-3-sulfonic acid derivatives.
- Antimicrobial and Antifungal Properties Application: DCPSA has been found to possess antimicrobial and antifungal properties. Results: It has been shown to inhibit the growth of various bacterial strains, such as Staphylococcus aureus and Escherichia coli.
- Larvicidal Activity Application: DCPSA has been found to exhibit larvicidal activity against Aedes aegypti and Anopheles stephensi mosquitoes. Results: The outcome is the successful inhibition of mosquito larvae growth.
- Application: DCPSA could potentially be used in the synthesis of piperidine derivatives .
- Results: The outcome is the successful synthesis of piperidine derivatives .
Synthesis of Piperidine Derivatives
Synthesis of Pharmaceuticals, Agrochemicals, and Dyes
- Application: DCPSA could potentially be used in the synthesis of a quinoline organocatalyst .
- Results: The outcome is the successful synthesis of a quinoline organocatalyst .
Synthesis of Quinoline Organocatalyst
Research Purposes
The origin and specific significance of 2,5-Dichloro-pyridine-3-sulfonic acid amide in scientific research are currently unclear.
Molecular Structure Analysis
The key feature of the molecule is the pyridine ring, a six-membered aromatic heterocycle containing nitrogen. The chlorine atoms at positions 2 and 5 of the ring enhance its electron-withdrawing character. Additionally, the presence of a sulfonic acid amide group attached to the third position of the pyridine ring suggests potential for hydrogen bonding and interaction with polar environments [].
XLogP3
1
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds

